KB Src 4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

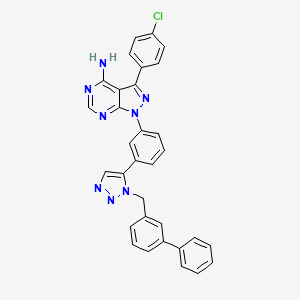

KB SRC 4 ist ein potenter und selektiver Inhibitor der c-Src-Kinase, einer nicht-rezeptor-Tyrosinkinase, die an der Regulation verschiedener zellulärer Prozesse beteiligt ist, einschließlich Proliferation, Differenzierung und Überleben. Diese Verbindung hat eine signifikante Antitumoraktivität gezeigt, indem sie das Wachstum von Krebszellen hemmt .

Wissenschaftliche Forschungsanwendungen

KB SRC 4 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle der c-Src-Kinase in verschiedenen chemischen Reaktionen und Stoffwechselwegen zu untersuchen.

Biologie: Wird in der Zellbiologie eingesetzt, um die Auswirkungen der c-Src-Hemmung auf zelluläre Prozesse wie Proliferation, Differenzierung und Apoptose zu untersuchen.

Medizin: Wird als potenzieller Therapeutikum zur Behandlung von Krebs und anderen Erkrankungen untersucht, die mit einer abnormen c-Src-Aktivität verbunden sind.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf die c-Src-Kinase abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der c-Src-Kinase. Die Verbindung bindet an die ATP-Bindungsstelle von c-Src und verhindert so die Phosphorylierung von nachgeschalteten Zielmolekülen. Diese Hemmung stört verschiedene Signalwege, die an Zellproliferation, Überleben und Migration beteiligt sind, was zur Unterdrückung des Tumorwachstums und -fortschritts führt .

Wirkmechanismus

Target of Action

KB Src 4 is a potent and highly selective inhibitor of c-Src . Src is a family of non-receptor tyrosine kinases that play key roles in cell growth, division, migration, and survival signals . The primary target of this compound is c-Src, but it also shows selectivity among Src family members .

Mode of Action

This compound interacts with c-Src kinase, inhibiting its activity . The inhibition constant (Ki) for c-Src is 44 nM, indicating a strong interaction . . This indicates that this compound specifically targets c-Src without significantly affecting other kinases.

Biochemical Pathways

The Src family of kinases, including c-Src, are involved in multiple signaling pathways that regulate cellular processes such as proliferation, differentiation, survival, migration, and angiogenesis . By inhibiting c-Src, this compound can affect these pathways and their downstream effects.

Pharmacokinetics

It is soluble in dmso up to 20 mm, which may influence its bioavailability .

Result of Action

This compound significantly inhibits cell growth in 4T1 mammary carcinoma tumor cells . This suggests that it may have potential antitumor activity.

Biochemische Analyse

Biochemical Properties

KB Src 4 plays a crucial role in biochemical reactions by selectively inhibiting the activity of c-Src kinase. The compound exhibits high affinity for c-Src, with a dissociation constant (K_d) of 86 nM . This compound does not inhibit c-Abl kinase at concentrations up to 125 μM, demonstrating its selectivity . The compound interacts with various enzymes, proteins, and biomolecules, including other Src family kinases such as Lck, Fgr, Yes, Lyn, Hck, and Fyn, but with significantly lower affinity . These interactions are essential for understanding the compound’s role in modulating cellular signaling pathways.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In 4T1 mammary carcinoma tumor cells, this compound significantly inhibits cell growth . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound affects the Src-mediated signaling pathways, which are critical for cell proliferation, survival, and migration . By inhibiting c-Src kinase activity, this compound disrupts these pathways, leading to altered cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of c-Src kinase, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates, which are essential for propagating Src-mediated signaling. This compound’s selective inhibition of c-Src kinase results in the suppression of various cellular processes, including cell proliferation and migration . Additionally, the compound’s ability to inhibit c-Src kinase without affecting c-Abl kinase highlights its specificity and potential therapeutic value .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, with minimal degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of c-Src kinase activity, leading to prolonged suppression of cell growth and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits c-Src kinase activity without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including off-target interactions and potential cytotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with c-Src kinase. The compound’s inhibition of c-Src kinase affects metabolic flux and metabolite levels by disrupting Src-mediated signaling pathways . These pathways are essential for regulating cellular metabolism, including glucose uptake, glycolysis, and oxidative phosphorylation . By modulating these pathways, this compound influences cellular energy production and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its inhibitory effects on c-Src kinase . This compound interacts with transporters and binding proteins that facilitate its cellular uptake and localization . These interactions are essential for ensuring the compound’s effective distribution and accumulation at target sites.

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with c-Src kinase and other biomolecules. The compound is localized to specific cellular compartments, including the cytoplasm and plasma membrane, where c-Src kinase is active . This compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective inhibition of c-Src kinase activity . This subcellular localization is crucial for understanding the compound’s mechanism of action and its impact on cellular function.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

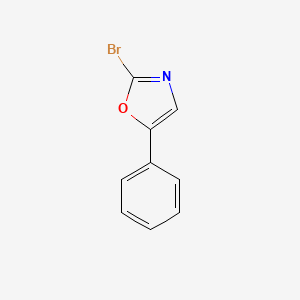

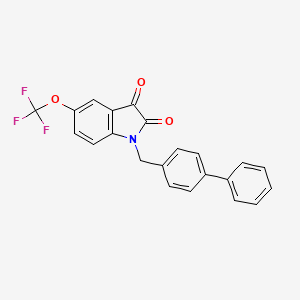

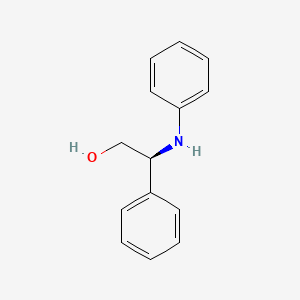

KB SRC 4 wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung eines Pyrazolo[3,4-d]pyrimidin-Kerns beinhaltet. Die wichtigsten Schritte umfassen:

Bildung des Pyrazolo[3,4-d]pyrimidin-Kerns: Dies beinhaltet die Reaktion von 4-Chlorphenylhydrazin mit Ethylacetoacetat unter Bildung des Zwischenprodukts, das anschließend zum Pyrazolo[3,4-d]pyrimidin-Kern cyclisiert wird.

Substitutionsreaktionen: Der Kern wird dann verschiedenen Substitutionsreaktionen unterzogen, um die gewünschten funktionellen Gruppen einzuführen, einschließlich der 1,1'-Biphenyl-3-ylmethyl- und 1H-1,2,3-Triazol-5-yl-Gruppen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute und effizienten Reinigungsmethoden, um die Reinheit und Qualität des Endprodukts sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

KB SRC 4 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.

Substitution: Verschiedene Substitutionsreaktionen können durchgeführt werden, um verschiedene funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Arylhalogenide werden üblicherweise in Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschungs- und Entwicklungsarbeiten verwendet werden können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

WAY-600: Ein potenter ATP-kompetitiver Inhibitor von mTOR mit Selektivität gegenüber PI3Kα und PI3Kγ.

7-Hydroxy-4H-chromen-4-on: Ein Src-Kinase-Inhibitor mit moderater Potenz.

A 419259: Ein Pyrrolo-Pyrimidin-Inhibitor mit hoher Selektivität gegenüber Src-Kinasen.

Repotrectinib: Ein potenter ALK/ROS1/TRK-Inhibitor mit Aktivität gegen Src-Kinase

Einzigartigkeit von KB SRC 4

This compound zeichnet sich durch seine hohe Selektivität und Potenz als c-Src-Inhibitor aus. Es zeigt eine signifikante Antitumoraktivität und hat ein günstiges Selektivitätsprofil unter den Src-Familienmitgliedern, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1-[3-[3-[(3-phenylphenyl)methyl]triazol-4-yl]phenyl]pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H23ClN8/c33-26-14-12-23(13-15-26)30-29-31(34)35-20-36-32(29)41(38-30)27-11-5-10-25(17-27)28-18-37-39-40(28)19-21-6-4-9-24(16-21)22-7-2-1-3-8-22/h1-18,20H,19H2,(H2,34,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIZYQVRKSWIFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CN3C(=CN=N3)C4=CC(=CC=C4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H23ClN8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B590447.png)

![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile](/img/new.no-structure.jpg)

![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol](/img/structure/B590454.png)

![(7R,8aR)-7-ethoxy-5,8a-dihydro-[1,3]thiazolo[2,3-b][1,3]oxazin-6-one](/img/structure/B590460.png)